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Compound Name: 2-Phenoxybenzaldehyde

Cat. No.: B049139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-phenoxybenzaldehyde, an

aromatic aldehyde with significant applications as a chemical intermediate in the synthesis of

pharmaceuticals and other complex organic molecules. This document details the principal

synthetic methodologies for its preparation, including the Ullmann condensation and

Williamson ether synthesis, supported by detailed experimental protocols. Quantitative data,

including spectroscopic information (NMR, IR, and MS), are systematically presented in tabular

format for ease of comparison and reference. Furthermore, this guide illustrates the

generalized experimental workflows for its synthesis using Graphviz diagrams, adhering to

specified visualization standards. While the specific discovery of this compound is not well-

documented, its history is intrinsically linked to the development of classical ether synthesis

reactions.

Introduction
2-Phenoxybenzaldehyde, also known as 2-formyldiphenyl ether, is an organic compound

featuring a phenoxy group ortho to an aldehyde functionality on a benzene ring. Its chemical

structure, possessing both a reactive aldehyde and a stable ether linkage, makes it a valuable

building block in organic synthesis. The aldehyde group serves as a versatile handle for a wide

array of chemical transformations, including condensations, oxidations, reductions, and the

formation of Schiff bases, while the diphenyl ether moiety forms the core scaffold of many
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biologically active molecules. This guide aims to provide researchers and professionals in the

field of drug development and chemical synthesis with a detailed resource on the synthesis and

properties of 2-phenoxybenzaldehyde.

Chemical and Physical Properties
2-Phenoxybenzaldehyde is a liquid at room temperature.[1] A summary of its key chemical

and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Phenoxybenzaldehyde

Property Value Reference

CAS Number 19434-34-5 [1][2]

Molecular Formula C₁₃H₁₀O₂ [1][2]

Molecular Weight 198.22 g/mol [1][2]

Appearance Colorless to Yellow Liquid [1]

SMILES O=Cc1ccccc1Oc2ccccc2 [1]

InChI Key
IMPIIVKYTNMBCD-

UHFFFAOYSA-N
[1]

Synthesis of 2-Phenoxybenzaldehyde
The synthesis of 2-phenoxybenzaldehyde is primarily achieved through two classical and

robust methods for the formation of diaryl ethers: the Ullmann condensation and the Williamson

ether synthesis.

Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an

alcohol or phenol. In the context of 2-phenoxybenzaldehyde synthesis, this typically involves

the reaction of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with phenol in the presence of

a copper catalyst and a base.

Generalized Reaction Scheme:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b049139?utm_src=pdf-body
https://www.benchchem.com/product/b049139?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds013719
https://www.benchchem.com/product/b049139?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds013719
https://www.chemscene.com/product/19434-34-5.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds013719
https://www.chemscene.com/product/19434-34-5.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds013719
https://www.chemscene.com/product/19434-34-5.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds013719
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds013719
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds013719
https://www.benchchem.com/product/b049139?utm_src=pdf-body
https://www.benchchem.com/product/b049139?utm_src=pdf-body
https://www.benchchem.com/product/b049139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A detailed experimental protocol, adapted from procedures for analogous compounds, is

provided below.

Williamson Ether Synthesis
The Williamson ether synthesis is another fundamental method for preparing ethers, involving

the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. For the synthesis of

2-phenoxybenzaldehyde, this would involve the reaction of salicylaldehyde (2-

hydroxybenzaldehyde) with a suitable phenylating agent or, more commonly, the reaction of a

phenoxide with 2-halobenzaldehyde.

Generalized Reaction Scheme:

A detailed experimental protocol based on this synthetic route is outlined below.

Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2-
phenoxybenzaldehyde, based on established methodologies for diaryl ether synthesis.

Protocol 1: Synthesis via Ullmann Condensation
This protocol is adapted from the general principles of the Ullmann condensation for diaryl

ether synthesis.

Materials:

2-Chlorobenzaldehyde

Phenol

Copper(I) oxide (Cu₂O) or other copper catalyst

Potassium carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Toluene
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Hydrochloric acid (1 M)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,

rotary evaporator.

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-chlorobenzaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0

eq), and copper(I) oxide (0.1 eq).

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the

reaction mixture to remove inorganic salts and the copper catalyst.

Extraction: Transfer the filtrate to a separatory funnel and add toluene and water. Separate

the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and

brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by vacuum distillation or column chromatography on

silica gel to yield 2-phenoxybenzaldehyde.

Expected Yield: Yields for Ullmann condensations can vary widely depending on the specific

substrates and conditions, but are typically in the range of 60-80%.

Protocol 2: Synthesis via Williamson Ether Synthesis
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This protocol is based on the Williamson ether synthesis, adapted for the preparation of 2-
phenoxybenzaldehyde.

Materials:

Salicylaldehyde (2-hydroxybenzaldehyde)

Fluorobenzene or other activated aryl halide

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

Dimethylformamide (DMF) or acetone, anhydrous

Ethyl acetate

Saturated aqueous ammonium chloride solution

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,

rotary evaporator.

Procedure:

Formation of Phenoxide: In a dry round-bottom flask under an inert atmosphere, dissolve

salicylaldehyde (1.0 eq) in anhydrous DMF. Cool the solution in an ice bath and add sodium

hydride (1.1 eq) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases.

Addition of Aryl Halide: To the resulting phenoxide solution, add the activated aryl halide

(e.g., fluorobenzene) (1.0 eq).

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent

(e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

Work-up: Cool the reaction mixture to room temperature and carefully quench with a

saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and

wash with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to afford pure

2-phenoxybenzaldehyde.

Data Presentation
The following tables summarize the available spectroscopic data for 2-phenoxybenzaldehyde.

This data is essential for the identification and characterization of the compound.

Table 2: ¹H NMR Spectroscopic Data for 2-Phenoxybenzaldehyde

Chemical Shift (δ) ppm Multiplicity Assignment

~10.3 s Aldehyde H

~7.9 dd Aromatic H

~7.6 m Aromatic H

~7.4 m Aromatic H

~7.2 m Aromatic H

~7.0 m Aromatic H

Note: Predicted and experimental values for similar compounds suggest a complex aromatic

region between 7.0 and 8.0 ppm. The aldehyde proton is expected to be a singlet downfield.

Table 3: ¹³C NMR Spectroscopic Data for 2-Phenoxybenzaldehyde
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Chemical Shift (δ) ppm Assignment

~190 Aldehyde C (C=O)

~160 Aromatic C (C-O)

~157 Aromatic C (C-O)

~136 Aromatic C-H

~130 Aromatic C-H

~129 Aromatic C

~125 Aromatic C-H

~124 Aromatic C-H

~122 Aromatic C-H

~119 Aromatic C-H

Note: These are approximate chemical shifts based on data for analogous structures.

Table 4: IR Spectroscopic Data for 2-Phenoxybenzaldehyde

Wavenumber (cm⁻¹) Functional Group Assignment

~3060 C-H stretch (aromatic)

~2850, ~2750 C-H stretch (aldehyde)

~1690 C=O stretch (aromatic aldehyde)

~1590, ~1480 C=C stretch (aromatic)

~1240 C-O stretch (aryl ether)

Note: Characteristic peaks are based on data for similar aromatic aldehydes and diaryl ethers.

Table 5: Mass Spectrometry Data for 2-Phenoxybenzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b049139?utm_src=pdf-body
https://www.benchchem.com/product/b049139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Assignment

198 [M]⁺ (Molecular ion)

197 [M-H]⁺

169 [M-CHO]⁺

77 [C₆H₅]⁺

Note: Fragmentation pattern is predicted based on the structure.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the generalized

workflows for the synthesis of 2-phenoxybenzaldehyde.
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Click to download full resolution via product page

Caption: Generalized workflow for the Ullmann condensation synthesis.
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Caption: Generalized workflow for the Williamson ether synthesis.

Conclusion
2-Phenoxybenzaldehyde is a synthetically valuable molecule whose preparation is readily

achievable through well-established organic reactions such as the Ullmann condensation and

Williamson ether synthesis. This guide has provided a detailed overview of these synthetic

routes, complete with adaptable experimental protocols and comprehensive spectroscopic data

for the characterization of the final product. The provided workflows and data tables serve as a

practical resource for chemists engaged in the synthesis of complex organic molecules,

particularly in the realm of pharmaceutical and materials science research. While a definitive

historical account of its discovery remains obscure, the synthesis of 2-phenoxybenzaldehyde
represents a classic application of fundamental ether formation methodologies that have been

cornerstones of organic chemistry for over a century.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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